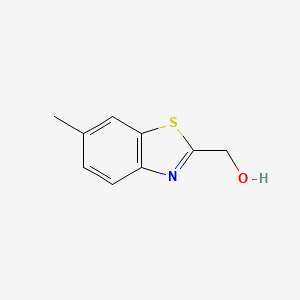
6-Methyl-2-benzothiazolemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-benzothiazolemethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 2nd position. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-benzothiazolemethanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with formaldehyde and subsequent cyclization. The reaction typically proceeds under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:
Condensation: 2-Aminobenzenethiol reacts with formaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-benzothiazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 6-Methyl-2-benzothiazolemethane.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5th and 7th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2-benzothiazolecarboxylic acid.
Reduction: 6-Methyl-2-benzothiazolemethane.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Methyl-2-benzothiazolemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for the development of new pharmaceuticals, particularly in the treatment of tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-benzothiazolemethanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Lacks the hydroxymethyl group, leading to different reactivity and applications.
6-Methyl-2-benzothiazolecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its solubility and reactivity.
2-Benzothiazolemethanol: Lacks the methyl group at the 6th position, resulting in different chemical properties.
Uniqueness
6-Methyl-2-benzothiazolemethanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
205181-84-6 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
(6-methyl-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-4,11H,5H2,1H3 |
Clé InChI |
CESFIMXJNNTIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















